

A Comprehensive Spectroscopic and Structural Elucidation of N-(2-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(2-Fluorophenyl)acetamide**

Cat. No.: **B181763**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(2-Fluorophenyl)acetamide is a key chemical intermediate with applications in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **N-(2-Fluorophenyl)acetamide**. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, explaining the rationale behind the spectroscopic characteristics and offering standardized protocols for data acquisition.

Introduction

N-(2-Fluorophenyl)acetamide (C₈H₈FNO), also known as 2'-fluoroacetanilide, belongs to the class of halogenated acetanilides.^{[1][2]} Its molecular structure, featuring a fluorine atom on the phenyl ring ortho to the acetamido group, gives rise to distinct spectroscopic signatures. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a foundational understanding for researchers in organic synthesis, medicinal chemistry, and quality control. The molecular weight of **N-(2-Fluorophenyl)acetamide** is 153.15 g/mol .^{[1][2]}

Synthesis and Sample Preparation

A common laboratory synthesis of **N-(2-Fluorophenyl)acetamide** involves the acetylation of 2-fluoroaniline with acetic anhydride in glacial acetic acid.[3] The reaction mixture is typically heated at reflux, followed by precipitation in ice water to yield the solid product.[3]

Experimental Protocol: Synthesis of **N-(2-Fluorophenyl)acetamide**[3]

- Combine 11.1 g of 2-fluoroaniline with 25 ml of glacial acetic acid in a round-bottom flask.
- Add 25 ml of acetic anhydride to the mixture.
- Heat the mixture at reflux for 5 minutes.
- Pour the hot mixture into ice water to precipitate the product.
- Filter the resulting solid and dry to obtain **N-(2-Fluorophenyl)acetamide**.

For spectroscopic analysis, it is crucial to ensure the sample is pure. Recrystallization from a suitable solvent system can be employed for purification. The sample should then be thoroughly dried to remove any residual solvent, which could interfere with the analysis, particularly in ^1H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-(2-Fluorophenyl)acetamide** by providing information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **N-(2-Fluorophenyl)acetamide** is characterized by signals corresponding to the aromatic protons, the amide proton, and the methyl protons. The presence of the fluorine atom introduces characteristic splitting patterns due to spin-spin coupling.

Table 1: ^1H NMR Spectroscopic Data for **N-(2-Fluorophenyl)acetamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.2	Singlet	3H	CH_3
~7.1-7.3	Multiplet	3H	Aromatic CH
~8.2	Multiplet	1H	Aromatic CH
~8.5	Broad Singlet	1H	NH

Data sourced from publicly available spectral databases. The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's magnetic field strength.

Interpretation:

- Methyl Protons (CH_3): The singlet at approximately 2.2 ppm corresponds to the three protons of the acetyl methyl group. The absence of coupling indicates no adjacent protons.
- Aromatic Protons: The aromatic region (approximately 7.1-8.2 ppm) displays a complex multiplet pattern due to the four protons on the fluorophenyl ring. The electron-withdrawing nature of the fluorine and the amide group influences their chemical shifts. The proton ortho to the fluorine and meta to the amide group is expected to be the most downfield.
- Amide Proton (NH): The broad singlet around 8.5 ppm is characteristic of an amide proton. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **N-(2-Fluorophenyl)acetamide**

Chemical Shift (δ) ppm	Assignment
~24	CH_3
~115 (d, $J \approx 20$ Hz)	C-F ortho CH
~124 (d, $J \approx 8$ Hz)	C-F para CH
~125	Aromatic CH
~126	Aromatic CH
~152 (d, $J \approx 245$ Hz)	C-F
~169	C=O

Note: The assignments and coupling constants (J) are approximate and based on typical values for similar structures. Definitive assignments would require 2D NMR experiments.

Interpretation:

- Methyl Carbon (CH_3): The signal at approximately 24 ppm is assigned to the methyl carbon of the acetyl group.
- Aromatic Carbons: The aromatic region shows six distinct signals. The carbon directly attached to the fluorine atom (C-F) exhibits a large coupling constant (${}^1\text{J}_{\text{CF}} \approx 245$ Hz) and appears as a doublet around 152 ppm. The other aromatic carbons also show smaller C-F couplings.
- Carbonyl Carbon (C=O): The signal for the carbonyl carbon of the amide group appears downfield at approximately 169 ppm due to the deshielding effect of the double-bonded oxygen.

Experimental Protocol: NMR Data Acquisition

- Dissolve approximately 10-20 mg of the purified **N-(2-Fluorophenyl)acetamide** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Acquire the ${}^1\text{H}$ NMR spectrum on a spectrometer (e.g., Varian A-60 or modern equivalent) operating at a suitable frequency (e.g., 400 MHz).[\[1\]](#)

- Acquire the ^{13}C NMR spectrum on the same instrument.
- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **N-(2-Fluorophenyl)acetamide**

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~1670	Strong	C=O Stretch (Amide I)
~1540	Strong	N-H Bend (Amide II)
~1250	Strong	C-N Stretch
~750	Strong	Ortho-disubstituted C-H Bend

Data compiled from various spectral databases.[\[1\]](#)

Interpretation:

- N-H Stretch: The strong, broad absorption around 3300 cm^{-1} is characteristic of the N-H stretching vibration of the secondary amide.
- C=O Stretch (Amide I): The intense absorption at approximately 1670 cm^{-1} is assigned to the carbonyl (C=O) stretching vibration, a hallmark of the amide functional group.
- N-H Bend (Amide II): The strong band around 1540 cm^{-1} is due to the N-H bending vibration coupled with C-N stretching.

- Aromatic C-H Bends: The absorption around 750 cm^{-1} is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.

Experimental Protocol: ATR-IR Data Acquisition

- Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
- Place a small amount of the solid **N-(2-Fluorophenyl)acetamide** sample onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

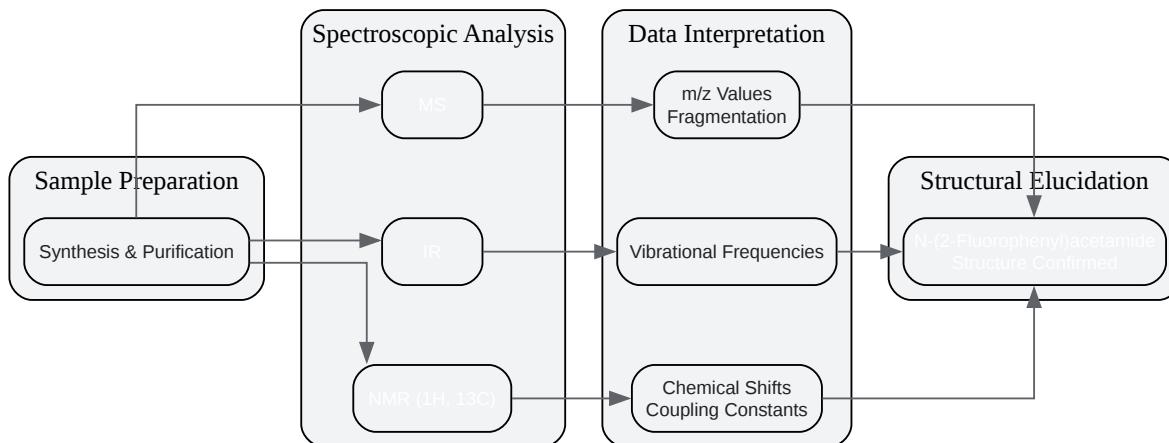
Table 4: Key Mass Spectrometry Data for **N-(2-Fluorophenyl)acetamide**

m/z	Relative Intensity	Assignment
153	High	Molecular Ion $[\text{M}]^+$
111	Base Peak	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$
95	Moderate	$[\text{C}_6\text{H}_4\text{F}]^+$
43	High	$[\text{CH}_3\text{CO}]^+$

Data obtained from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)

Interpretation:

- Molecular Ion Peak: The peak at m/z 153 corresponds to the molecular weight of **N-(2-Fluorophenyl)acetamide**, confirming its elemental composition.


- **Base Peak:** The base peak at m/z 111 is formed by the loss of a ketene molecule ($\text{CH}_2=\text{C=O}$) from the molecular ion, resulting in the 2-fluoroaniline radical cation.
- **Other Fragments:** The peak at m/z 95 corresponds to the fluorophenyl cation. The fragment at m/z 43 is the acylium ion $[\text{CH}_3\text{CO}]^+$, which is characteristic of acetamides.

Experimental Protocol: GC-MS Data Acquisition

- Dissolve a dilute solution of **N-(2-Fluorophenyl)acetamide** in a volatile solvent (e.g., methanol, dichloromethane).
- Inject a small volume of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
- The compound will be separated from any impurities on the GC column and then introduced into the mass spectrometer.
- The mass spectrum is typically obtained using electron ionization (EI) at 70 eV.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of integrating data from different spectroscopic techniques for the comprehensive characterization of **N-(2-Fluorophenyl)acetamide**.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the spectroscopic characterization of **N-(2-Fluorophenyl)acetamide**.

Safety and Handling

N-(2-Fluorophenyl)acetamide is known to cause skin and serious eye irritation.^[1] It may also cause respiratory irritation.^[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. ^{[4][5]} All manipulations should be carried out in a well-ventilated fume hood.^[4]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of **N-(2-Fluorophenyl)acetamide**. The distinct signals in the NMR, IR, and MS spectra, arising from the unique arrangement of functional groups and the fluorine substituent, serve as reliable fingerprints for this compound. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can confidently utilize this data for reaction monitoring, quality control, and further research and development endeavors.

References

- PrepChem. (n.d.). Synthesis of **N-(2-fluorophenyl)acetamide**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67860, **N-(2-Fluorophenyl)acetamide**.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-fluorophenyl)-. In NIST Chemistry WebBook.
- AK Scientific, Inc. (n.d.). Safety Data Sheet. Retrieved from an internal safety data sheet provided by AK Scientific, Inc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Structural Elucidation of N-(2-Fluorophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181763#spectroscopic-data-of-n-2-fluorophenyl-acetamide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com